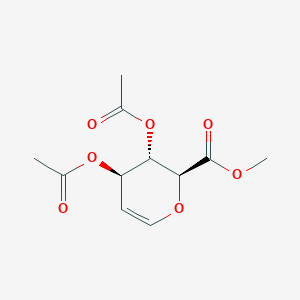

méthyl (2S,3S,4R)-3,4-diacétoxy-3,4-dihydro-2H-pyran-2-carboxylate

Vue d'ensemble

Description

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters

Applications De Recherche Scientifique

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various metabolic and signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

Similar compounds have been found to exert various biological effects, such as anti-anxiety and anticonvulsant activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of hydroxyl groups followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other dihydropyran derivatives and esters with multiple stereocenters. Examples are:

- Methyl (1S,2S,3S,4R)-3-[(1R)-1-amino-2-ethylbutyl]-2-hydroxy-4-[(tert-butoxycarbonyl)amino]-cyclopentane-1-carboxylate

- (2S,3S,4R)-2,3-Dialkyl-N-Phenyl-1,2,3,4-Tetrahydro-4-Quinolinamines .

Uniqueness

What sets METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Activité Biologique

Methyl 3,4-di-O-acetyl-D-glucuronal is a derivative of D-glucuronic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research and glycomimetics. This article reviews the current understanding of its biological activity based on various studies, including synthesis methods, anticancer effects, and potential therapeutic applications.

Chemical Structure and Synthesis

Methyl 3,4-di-O-acetyl-D-glucuronal is characterized by the presence of two acetyl groups at the 3 and 4 positions of the glucuronic acid moiety. The synthesis of this compound has been achieved through various methodologies, often involving glycosylation reactions and protection-deprotection strategies to obtain the desired acetylated form.

Synthesis Overview

- Starting Material : D-glucuronic acid or its derivatives.

- Reagents : Acetic anhydride or acetyl chloride for acetylation.

- Yield : Typically ranges from 33% to 100% depending on the synthetic route employed .

Anticancer Properties

Recent studies have highlighted the cytostatic effects of methyl 3,4-di-O-acetyl-D-glucuronal and related compounds on various cancer cell lines. Notably, it has been shown to exhibit selective inhibitory effects against ovarian carcinoma (A2780) and melanoma (WM35) cells.

- Cell Growth Inhibition :

- Compounds with methyl substitutions on the glucuronide unit demonstrated reduced cytostatic activity compared to those with acetyl substitutions. Specifically, methyl substituents were found to be detrimental to the growth inhibitory effects on cancerous cells .

- In contrast, acetylated derivatives displayed significant growth inhibition, suggesting that these modifications enhance biological activity .

The mechanism underlying the anticancer activity appears to be linked to the structural characteristics of the glucuronate moiety. The presence of acetyl groups may influence interactions with cellular targets or pathways involved in cell proliferation and apoptosis.

Study 1: Inhibitory Effects on Cancer Cell Lines

A study conducted by researchers synthesized several glucuronic acid-containing trisaccharides and evaluated their effects on human cancer cell lines. The findings indicated that:

- Compounds with acetyl groups showed promising selective inhibition against cancer cells while sparing non-cancerous cells like HaCaT keratinocytes.

- The study emphasized that structural modifications significantly impact biological activity, with methylation leading to reduced efficacy .

Study 2: Synthesis of Glycomimetics

Another research effort focused on developing glycomimetics derived from methyl 3,4-di-O-acetyl-D-glucuronal aimed at inhibiting polysaccharide biosynthesis in pathogenic bacteria such as Staphylococcus aureus. These glycomimetics were tested for their ability to interfere with enzyme activity critical for capsular polysaccharide formation, highlighting their potential as therapeutic agents against bacterial infections .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMNOQXLQYOFN-UTLUCORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370479 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57690-62-7 | |

| Record name | ST50405664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the typical outcome of a Ferrier reaction with glycals?

A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []

Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?

A2: Instead of the typical allylic rearrangement product, methyl 3,4-di-O-acetyl-D-glucuronal reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.